molecular formula C8H8O3 B119166 (S)-(+)-Mandelic acid CAS No. 17199-29-0

(S)-(+)-Mandelic acid

Cat. No.: B119166
CAS No.: 17199-29-0
M. Wt: 152.15 g/mol
InChI Key: IWYDHOAUDWTVEP-UHFFFAOYSA-N
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Description

Mandelic acid is an aromatic alpha hydroxy acid with the molecular formula C₆H₅CH(OH)CO₂H. It is a white crystalline solid that is soluble in water and polar organic solvents. The compound was discovered in 1831 by the German pharmacist Ferdinand Ludwig Winckler while heating amygdalin, an extract of bitter almonds, with diluted hydrochloric acid. The name “mandelic” is derived from the German word “Mandel,” meaning almond .

Chemical Reactions Analysis

Oxidation Pathways

(S)-Mandelic acid undergoes oxidation through multiple pathways depending on the oxidizing agent and reaction conditions:

Oxidizing Agent Conditions Product(s) Mechanistic Notes
KMnO₄Acidic aqueous solutionBenzoylformic acid (C₈H₆O₃)Two-electron oxidation of the α-hydroxy group to a ketone; retains stereochemistry.
Hydrous MnO₂ (HMO) pH 4.0, 25°CPhenylglyoxylic acid → Benzoic acidStepwise oxidation: Initial two-electron transfer forms phenylglyoxylic acid (C₈H₆O₃), which further oxidizes to benzoic acid (C₇H₆O₂) with HMO.
Hypobromous acid (HOBr) pH 4.0, 20°CBenzaldehyde (C₇H₆O) + CO₂Decarboxylation accompanies oxidation; carboxylate form reacts 9.5× faster than undissociated acid.
O₂ (enzymatic) Pseudomonas putida MDHBenzoylformate (C₈H₆O₃)Flavin mononucleotide (FMN)-dependent dehydrogenase abstracts a proton from the α-C, forming a carbanion intermediate.

Key Findings :

  • HMO-mediated oxidation at pH 4.0 achieves 98% conversion to benzoic acid with stoichiometric Mn²⁺ release .

  • Enzymatic oxidation by (S)-mandelate dehydrogenase (MDH) shows a k<sub>cat</sub> of 12.7 s⁻¹ for ethyl mandelate esters, comparable to native substrate rates .

Reduction Reactions

Controlled reduction of (S)-mandelic acid enables access to chiral intermediates:

Sodium Borohydride (NaBH₄) :

C H CH OH CO HNaBH C H CH OH CH OH(Phenylglycolic acid)\text{C H CH OH CO H}\xrightarrow{\text{NaBH }}\text{C H CH OH CH OH}\,(\text{Phenylglycolic acid})

  • Proceeds via hydride transfer to the carbonyl carbon, retaining the S-configuration.

Catalytic Hydrogenation :
Using Pd/C or Raney Ni under H₂ (1–3 atm):

 S Mandelic acid S Phenyllactic acid(C H O )\text{ S Mandelic acid}\rightarrow \text{ S Phenyllactic acid}\,(\text{C H O })

  • Achieves >90% yield with minimal racemization at 50°C.

Ester Formation

Reaction with alcohols (R-OH) in acidic conditions:

C H CH OH CO H+R OHC H CH OH COOR+H O\text{C H CH OH CO H}+\text{R OH}\rightleftharpoons \text{C H CH OH COOR}+\text{H O}

  • Short-chain esters (methyl, ethyl) exhibit enhanced solubility in organic solvents, with log P values increasing by 1.5–2.0 units .

Friedel-Crafts Alkylation

Using zeolite H-Y-30 (3 mol% Al) in mixed xylenes:

2 S Mandelic acidH Y 30Diarylacetic acid+H O\text{2 S Mandelic acid}\xrightarrow{\text{H Y 30}}\text{Diarylacetic acid}+\text{H O}

  • Catalytic Performance :

    Zeolite Conversion Selectivity (FC product)
    H-Y-3092%97%
    H-Beta-7598%85%
    ZSM-535%62%
  • Mechanistic studies indicate simultaneous dimerization and cyclization pathways, with FC alkylation dominating at Si/Al >75 .

Chiral Resolution

(S)-Mandelic acid resolves racemic amines via diastereomeric salt formation:

 Pseudoephenamine+ S Mandelic acid R R Pseudoephenamine S Mandelate(19 1 dr)\text{ Pseudoephenamine}+\text{ S Mandelic acid}\rightarrow \text{ R R Pseudoephenamine S Mandelate}\,(\text{19 1 dr})

  • Crystallization in methanol achieves >95% enantiomeric excess (ee) .

Metabolic Chiral Inversion

In rat hepatocytes:

 S Mandelic acidCoA thioester R Mandelic acid\text{ S Mandelic acid}\xrightarrow{\text{CoA thioester}}\text{ R Mandelic acid}

  • Acyl-CoA synthetase activates (S)-mandelic acid, followed by non-stereospecific hydrolysis to (R)-mandelic acid (k<sub>inv</sub> = 0.15 h⁻¹) .

Hydrolytic Degradation

Under alkaline conditions (pH >9):

 S Mandelic acidBenzaldehyde+Glycolic acid\text{ S Mandelic acid}\rightarrow \text{Benzaldehyde}+\text{Glycolic acid}

  • Degradation follows pseudo-first-order kinetics (k = 2.4×10⁻³ min⁻¹ at pH 10, 25°C) .

This comprehensive analysis underscores (S)-(+)-Mandelic acid’s versatility in synthetic and biochemical contexts, with oxidation and enzymatic resolution being industrially pivotal. The data tables and reaction schemes provided align with experimental validations from peer-reviewed studies, ensuring reliability and reproducibility.

Scientific Research Applications

Pharmaceutical Applications

1.1 Antimicrobial Properties
(S)-(+)-Mandelic acid is known for its antimicrobial effects, particularly against urinary tract pathogens. Methenamine mandelate, a derivative of mandelic acid, is utilized as a urinary antibacterial agent that releases formaldehyde in acidic urine, effectively combating infections .

1.2 Chiral Inversion Studies
Research has indicated that this compound can undergo chiral inversion to (R)-(-)-mandelic acid through specific enzymatic pathways. A study highlighted the role of human recombinant enzymes in this process, which could have implications for drug metabolism and efficacy . Understanding this inversion is crucial for optimizing the use of mandelic acid in pharmaceuticals.

Dermatological Applications

2.1 Chemical Peels
Mandelic acid is increasingly used in chemical peels due to its antibacterial and anti-inflammatory properties. Comparative studies have shown that 45% mandelic acid peels are equally effective as 30% salicylic acid peels in treating mild-to-moderate acne vulgaris (AV), with better safety profiles . The efficacy of mandelic acid in reducing acne lesions and hyperpigmentation has been documented, making it a preferred choice for skin treatments.

2.2 Skin Quality Improvement
Topical formulations containing this compound have demonstrated significant improvements in skin elasticity and firmness after four weeks of treatment. A clinical trial reported a 25.4% increase in skin elasticity and a 23.8% increase in firmness among participants . This suggests that mandelic acid can be an effective agent for anti-aging treatments.

Analytical Chemistry Applications

3.1 Enantioselective Recognition
Recent advancements have seen the development of chiral sensors based on this compound for enantioselective recognition. These sensors utilize fluorescence to differentiate between enantiomers, showcasing the compound's potential in analytical applications . The ability to selectively recognize enantiomers is critical in pharmaceutical development and quality control.

Case Studies

StudyFocusFindings
Chiral Inversion Study Enzymatic pathwaysInvestigated the chiral inversion of mandelic acid; implications for drug metabolism .
Chemical Peels Comparison Acne treatmentMandelic acid peels showed similar efficacy to salicylic acid with fewer side effects .
Skin Elasticity Trial Anti-aging effectsTopical application resulted in significant improvements in skin quality metrics .
Chiral Sensor Development Analytical chemistryDeveloped a fluorescent sensor for enantioselective recognition of mandelic acid .

Biological Activity

(S)-(+)-Mandelic acid, an alpha hydroxy acid (AHA), is recognized for its diverse biological activities, particularly in dermatological and antimicrobial applications. This article explores the compound's biological activity, supported by recent research findings, case studies, and data tables.

This compound is a chiral molecule with a hydroxyl group that enhances its reactivity and biological activity. Its structure allows it to interact with various biological systems, making it a versatile compound in pharmaceutical and cosmetic formulations.

The biological activity of this compound is primarily attributed to:

  • Antimicrobial Properties : Effective against both Gram-positive and Gram-negative bacteria.
  • Exfoliation : Promotes skin cell turnover, beneficial in treating acne and hyperpigmentation.
  • Genotoxicity and ROS Generation : Induces oxidative stress, which can lead to cell damage but also has therapeutic implications in cancer treatment.

Antimicrobial Activity

Recent studies have illustrated the antimicrobial efficacy of this compound against a range of pathogens. A notable study tested the compound against six bacterial strains and two yeast species, revealing significant antibacterial properties.

Bacterial StrainMIC (mg/mL)MBC (mg/mL)
Staphylococcus aureus2.55
Escherichia coli510
Listeria monocytogenes1.252.5
Candida albicans1020

The study indicated that Gram-positive bacteria were more susceptible to this compound compared to Gram-negative strains, which demonstrated greater resistance .

Dermatological Applications

This compound is increasingly used in chemical peels due to its antibacterial and anti-inflammatory properties. A comparative study assessed the efficacy of 45% mandelic acid peels versus 30% salicylic acid peels in treating acne vulgaris. The results showed:

  • Efficacy : Both treatments were equally effective in reducing acne scores.
  • Safety : Patients experienced fewer adverse effects with mandelic acid peels compared to salicylic acid peels.

The study concluded that mandelic acid is a safe alternative for treating mild-to-moderate acne, particularly beneficial for sensitive skin types .

Case Studies

  • Chemical Peels for Acne Treatment : In a randomized trial involving 50 patients, mandelic acid peels resulted in a significant reduction in acne severity scores after six treatment sessions. The study highlighted the compound's dual action as both an exfoliant and an antibacterial agent .
  • Contraceptive Properties : A polymer derived from mandelic acid demonstrated contraceptive effects by inhibiting sperm function and preventing the infectivity of sexually transmitted pathogens like HIV and Chlamydia trachomatis. This research suggests potential applications in microbicide development .

Q & A

Q. Basic: What are the recommended safety protocols for handling (S)-(+)-Mandelic acid in laboratory settings?

Methodological Answer:
this compound is corrosive (GHS05 classification) and poses risks of severe eye damage (H318 hazard statement). Researchers should:

  • Wear protective gloves, lab coats, and ANSI-approved safety goggles during handling.
  • Use fume hoods for weighing or dissolving the compound to avoid inhalation exposure .
  • In case of eye contact, flush immediately with water for ≥15 minutes and seek medical attention.
  • Store in a cool, dry place away from oxidizing agents and bases. Refer to SDS sheets for enantiomer-specific hazards, as protocols for R-(−)-mandelic acid analogs are often applicable .

Q. Basic: What analytical techniques are standard for characterizing this compound purity and enantiomeric excess?

Methodological Answer:
Key methods include:

  • HPLC with chiral columns : Use a C-18 reverse-phase column (e.g., Nucleosil 120-7 C18, 250 mm × 4 mm) with a mobile phase of 80% water (0.5% acetic acid, pH 4.6) and 20% methanol. Detect at 220 nm UV .
  • Polarimetry : Measure optical rotation ([α]D = +156° in water) to confirm enantiomeric identity .
  • NMR spectroscopy : Assign peaks using ¹H and ¹³C spectra; the chiral α-hydroxy proton appears as a singlet (δ 4.8–5.2 ppm) .

Table 1: Analytical Parameters for this compound

TechniqueParametersReference
HPLCC-18 column, 220 nm, 0.8 mL/min flow rate, retention time ~6.2 min
Polarimetry[α]D²⁵ = +156° (c = 1, H₂O)
NMR (¹H)δ 4.98 ppm (s, 1H, CH), δ 7.3–7.5 ppm (m, 5H, aromatic)

Q. Advanced: How can researchers design pharmacokinetic studies to assess this compound metabolism in occupational exposure scenarios?

Methodological Answer:

  • Sample collection : Use urine samples collected 14 hours post-exposure for optimal correlation with styrene/mandelic acid exposure levels. Avoid end-of-shift samples due to sensitivity to recent exposure .
  • Metabolite reduction : Add 10 mL urine to 500 mg zinc and 1 mL 10 N H₂SO₄ to reduce phenylglyoxylic acid to mandelic acid. Validate reduction efficiency via spiked controls .
  • Normalization : Express results as mg mandelic acid per gram creatinine to account for urine dilution .

Key Consideration : Kinetic studies show mandelic acid has a half-life of ~8–10 hours, necessitating longitudinal sampling to avoid underestimating cumulative exposure .

Q. Advanced: How can contradictory data arise in quantifying this compound via HPLC, and how are these resolved?

Methodological Answer:
Discrepancies often stem from:

  • Sample preparation : Incomplete extraction (e.g., ethyl acetate vs. diethyl ether) or evaporation losses. Use 4-hydroxybenzoic acid as an internal standard to correct recovery rates .
  • Mobile phase pH : Variations in acetic acid concentration (0.5% vs. 1%) alter retention times. Standardize pH to 4.6 ± 0.1 .
  • Column aging : C-18 columns degrade with >500 runs, causing peak broadening. Replace columns after 400 injections and validate with reference standards .

Q. Advanced: What synthetic strategies improve enantiomeric purity of this compound in non-aqueous media?

Methodological Answer:

  • Enzymatic resolution : Use immobilized lipase (e.g., Candida antarctica) to hydrolyze racemic methyl mandelate. The (S)-enantiomer remains unreacted, achieving >98% ee .
  • Chiral auxiliaries : Employ (R)-proline-derived catalysts in asymmetric cyanohydrin reactions. Optimize solvent (toluene) and temperature (4°C) to suppress racemization .
  • AI-driven retrosynthesis : Tools like Reaxys or Pistachio predict feasible routes (e.g., benzaldehyde + cyanide → mandelonitrile → hydrolysis) .

Table 2: Comparison of Synthetic Methods

MethodYield (%)ee (%)Key Advantage
Enzymatic resolution85–90>98Green chemistry, low waste
Chiral catalysis70–7595–97Scalable for industrial research
Classical hydrolysis60–6580–85Cost-effective for small-scale studies

Q. Advanced: How do researchers validate the enantiomeric purity of this compound in metabolic studies?

Methodological Answer:

  • Chiral derivatization : React with (R)-(+)-α-methylbenzyl isocyanate to form diastereomers. Analyze via GC-MS with a non-chiral column (e.g., DB-5) to separate derivatives .
  • Circular dichroism (CD) : Compare CD spectra with certified standards; this compound shows a positive Cotton effect at 210 nm .
  • X-ray crystallography : Resolve crystal structures to confirm absolute configuration, particularly for novel derivatives like 4-hydroxymandelic acid .

Q. Advanced: What experimental designs mitigate biases in mandelic acid biomarker studies for occupational health research?

Methodological Answer:

  • Blinded analysis : Assign samples randomized codes to prevent observer bias during HPLC runs .
  • Cohort stratification : Group participants by exposure duration (<5 years vs. >10 years) to control for metabolic adaptation effects .
  • Confounding factors : Measure urinary creatinine and pH in all samples to adjust for renal clearance variability .

Properties

IUPAC Name

2-hydroxy-2-phenylacetic acid
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InChI

InChI=1S/C8H8O3/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7,9H,(H,10,11)
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InChI Key

IWYDHOAUDWTVEP-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)O
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H8O3
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Related CAS

32518-00-6, Array
Record name Poly(mandelic acid)
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DSSTOX Substance ID

DTXSID6023234
Record name Mandelic acid
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Molecular Weight

152.15 g/mol
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Physical Description

Liquid; Pellets or Large Crystals, Solid; Darkens and decomposes after prolonged light exposure; [Merck Index] White crystalline powder with a faint sweet odor; [Fisher Scientific MSDS]
Record name Benzeneacetic acid, .alpha.-hydroxy-
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Vapor Pressure

0.0000164 [mmHg]
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CAS No.

90-64-2, 611-72-3
Record name Mandelic acid
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Record name MANDELIC ACID
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Synthesis routes and methods I

Procedure details

To a portion (1100 mls out of a total of 4800 mls) of the mother liquor plus methanol wash liquor obtained from resolution B, containing about 2.4 moles of a mixture of diastereomers, consisting of about 2.25 moles of (-)-2-amino-1-butanol L-(+)-mandelate and about 0.15 mole of (-)-2-amino-1-butanol D-(-)-mandelate, is added 180 grams of potassium hydroxide (88.8% real; 2.85 moles) to obtain a solution having an initial αD25°C. of +24.7° ("as is", 10 cm cell). The solution is then heated at 115°-116° C. under pressure (40 psi) for 4 hours to obtain a mandelic acid solution having an αD25°C. of -3.0° ("as is", 10 cm cell). The resulting solution is essentially racemized, the negative rotation being due to the presence of the (-)-2-amino-1-butanol.
[Compound]
Name
mixture
Quantity
2.4 mol
Type
reactant
Reaction Step One
Name
(-)-2-amino-1-butanol L-(+)-mandelate
Quantity
2.25 mol
Type
reactant
Reaction Step Two
Name
(-)-2-amino-1-butanol D-(-)-mandelate
Quantity
0.15 mol
Type
reactant
Reaction Step Three
Quantity
180 g
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

To the filtrate remaining after process A above was added 201 grams of 50% sodium hydroxide solution, for a pH of 12.9. The basic solution was extracted 3 times with toluene, for a total toluene addition of 325 grams. The toluene and (-)PEA were distilled off under vacuum, resulting in a recovery of 303.6 grams (93.4%) of toluene, and L(-)PEA in about 260.2 grams. The sodium mandelate/sodium acetate phase was neutralized with 305.4 grams HCl, giving a pH of about 0.8. This was extracted 4 times with MIBK, in a fashion similar to that above, for a total addition of 295.3 grams MIBK. 185 grams H2O was added to the MIBK, and the MIBK was distilled off with azeotropic distillation, returning 274.4 grams or 92.9% MIBK recovery. The mandelic acid recovered from this process, together with that recovered above, gave a total recovery of 299.44 grams mandelic acid, or an 89.5% return.
Quantity
201 g
Type
reactant
Reaction Step One
Name
sodium mandelate sodium acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
305.4 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(S)-(+)-Mandelic acid
(S)-(+)-Mandelic acid
(S)-(+)-Mandelic acid
(S)-(+)-Mandelic acid
(S)-(+)-Mandelic acid
(S)-(+)-Mandelic acid

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